Sodium 1-carboxylatoethyl oleate
Description
Contextualization within Fatty Acid Derivative Chemistry
Sodium 1-carboxylatoethyl oleate (B1233923) is chemically classified as a fatty acid derivative, specifically an oleochemical. Oleochemicals are compounds derived from natural fats and oils, a renewable and often more sustainable alternative to petrochemicals. wikipedia.orgevitachem.comgoogle.com The parent fatty acid, oleic acid, is an 18-carbon monounsaturated fatty acid abundant in various vegetable and animal fats. researchgate.net The transformation of oleic acid into a derivative like Sodium 1-carboxylatoethyl oleate involves the chemical modification of its carboxyl group, creating a molecule with distinct properties and functionalities. This positions the compound within the broader research area of value-added processing of bio-based resources.
The synthesis of such derivatives is a cornerstone of oleochemistry, aiming to impart new characteristics to the parent fatty acid. These modifications can include esterification, hydrogenation, and sulfonation, among other reactions, to produce a wide array of products such as fatty alcohols, fatty acid methyl esters, and various types of surfactants. wikipedia.org
Significance of the Carboxylatoethyl Moiety in Anionic Surfactant Design and Functionality
The defining feature of this compound is the "carboxylatoethyl" group attached to the oleic acid backbone. This moiety is introduced through the reaction of oleic acid with lactic acid, followed by neutralization with a sodium source. wikipedia.orgresearchgate.net This structural modification has a profound impact on the molecule's function as an anionic surfactant.
Historical Development and Evolution of Related Branched and Carboxylated Surfactant Research
The development of this compound is rooted in the broader history of surfactant innovation. The earliest surfactants were simple soaps, the salts of fatty acids. nih.gov The 20th century saw a surge in the development of synthetic surfactants with improved performance in various conditions.
The specific lineage of lactylate esters, to which this compound belongs, dates back to the mid-20th century. The initial patents for lactylates were filed in 1951, with commercial production and use in food applications, such as in baking, beginning in the 1960s. wikipedia.org These early lactylates were primarily stearoyl and lauroyl lactylates, valued for their emulsifying and dough-strengthening properties. researchgate.netnih.gov
Research into branched-chain surfactants has been a parallel and significant area of study. The introduction of branching in the hydrophobic or hydrophilic part of a surfactant molecule can lead to a range of beneficial properties, including increased solubility in oil, lower critical micelle concentration (CMC), and improved hard water stability. The study of carboxylated surfactants, beyond simple soaps, has also been extensive, with a focus on creating molecules with tailored functionalities for specific applications, from personal care products to industrial processes. researchgate.netresearchgate.net
Current Research Trajectories and Prospective Studies on this compound
While direct academic research specifically titled under "this compound" is not abundant, the research on the broader class of oleoyl (B10858665) lactylates and related compounds provides insight into potential future studies. Current research in the field of fatty acid-based surfactants is heavily focused on sustainability, biodegradability, and performance in specialized applications.
Prospective studies on this compound are likely to explore several key areas:
Detailed Physicochemical Characterization: Comprehensive studies to determine its critical micelle concentration (CMC), surface tension reduction capabilities, Krafft point, and phase behavior in aqueous solutions would provide a fundamental understanding of its surfactant properties.
Performance in Emulsion Systems: Investigation into its effectiveness as an emulsifier for various oil-in-water and water-in-oil systems, which is relevant for applications in food, cosmetics, and pharmaceuticals.
Interaction with Other Components: Research on how it interacts with other ingredients in complex formulations, such as proteins and polysaccharides in food systems or other surfactants in cleaning products. researchgate.net
Biodegradability and Ecotoxicity: As a bio-based surfactant, its environmental fate and impact are crucial research areas to solidify its "green" credentials. Lactylates, in general, are considered to be readily biodegradable. wikipedia.org
Novel Applications: Exploring its potential in niche applications beyond traditional uses, such as in nanoparticle synthesis, as a dispersant for pigments, or in enhanced oil recovery, where specialized surfactants are required.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | Sodium 2-(oleoyloxy)propanoate | - |
| CAS Number | 91023-18-6 | - |
| Molecular Formula | C21H37NaO4 | - |
Table 2: General Properties of Related Lactylate Surfactants
| Property | Description | Relevance to this compound | Source |
| Physical State | Typically a powder or flake | Expected to be a solid at room temperature | evitachem.com |
| Synthesis | Esterification of a fatty acid with lactic acid, followed by neutralization | Synthesized from oleic acid and lactic acid | wikipedia.orgresearchgate.net |
| Key Functionality | Emulsifier, dough strengthener, surfactant | Likely to possess strong emulsifying properties | researchgate.netnih.gov |
| Biodegradability | Generally considered readily biodegradable | Expected to have a favorable environmental profile | wikipedia.org |
Properties
CAS No. |
91023-18-6 |
|---|---|
Molecular Formula |
C21H37NaO4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium;2-[(Z)-octadec-9-enoyl]oxypropanoate |
InChI |
InChI=1S/C21H38O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |
InChI Key |
NJNQEBLRUUXCCY-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Sodium 1 Carboxylatoethyl Oleate
Direct Synthesis Pathways for Sodium 1-carboxylatoethyl Oleate (B1233923)
The creation of sodium 1-carboxylatoethyl oleate can be achieved through various synthetic strategies, each with its own set of procedural nuances.
One-Step Reaction Systems
One-step approaches to synthesize related sodium oleate compounds often involve the direct neutralization of oleic acid. For instance, sodium oleate can be prepared by reacting oleic acid with sodium hydroxide (B78521) in an ethanol (B145695) solution. rsc.orgresearchgate.net The mixture is typically stirred overnight at room temperature, followed by the removal of the solvent under a vacuum to yield the sodium oleate product as a white, soap-like solid. rsc.org This fundamental reaction of esterification followed by neutralization is a common theme. For example, the synthesis of oleyl oleate, a wax ester, is achieved through the esterification of oleic acid and oleyl alcohol. ikm.org.my Similarly, other esters can be formed and subsequently neutralized. A straightforward method involves mixing oleic acid and sodium hydroxide in water, which after thorough mixing, forms an emulsion that can be processed to isolate the sodium oleate. sciencemadness.org
The synthesis of similar compounds can also be achieved through a one-step process involving the reaction of oleic acid with sodium bicarbonate. sciencemadness.org This method involves the gradual addition of sodium bicarbonate to oleic acid until the cessation of carbon dioxide evolution, indicating the completion of the reaction. sciencemadness.org
Multi-Step Synthetic Sequences and Intermediate Characterization
Multi-step syntheses allow for greater control and the isolation of intermediates. A common multi-step route to compounds structurally related to this compound begins with the esterification of oleic acid. For instance, oleic acid can be reacted with an alcohol like ethanol in the presence of a catalyst to form an ethyl oleate intermediate. e3s-conferences.org This ester can then be saponified using a sodium hydroxide solution to yield the sodium salt.
Another example is the synthesis of tetraoctylammonium oleate, which begins with the formation of sodium oleate by reacting oleic acid with sodium hydroxide in 70% ethanol. rsc.org This intermediate is then reacted with tetraoctylammonium chloride in a biphasic system of toluene (B28343) and water to produce the final product. rsc.org
Intermediate characterization is crucial for confirming the success of each synthetic step. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable. In the synthesis of oleyl oleate, the presence of a characteristic ester carbonyl absorption peak around 1712.18 cm⁻¹ in the FT-IR spectrum and a peak at 173.2 ppm in the ¹³C-NMR spectrum confirm the formation of the ester group. ikm.org.my
Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and efficiency of synthesis. Key parameters that are often manipulated include temperature, reaction time, molar ratios of reactants, and catalyst concentration.
Response surface methodology (RSM) is a statistical approach frequently employed to optimize these parameters. For the synthesis of oleyl oleate, RSM was used to evaluate the effects of reaction temperature, time, substrate molar ratio (oleic acid:oleyl alcohol), and agitation speed. ikm.org.my The optimal conditions were found to be a reaction time of 3 hours and 30 minutes, a temperature of 53.9°C, an agitation speed of 172.9 rpm, and a molar ratio of 2:24, which resulted in a maximum yield of 96.00%. ikm.org.my
In the esterification of oleic acid with various alcohols, studies have shown that the choice of catalyst and its concentration, along with temperature and molar ratio, significantly impact the yield. ufv.brresearchgate.net For instance, using sulfuric acid as a catalyst, optimal yields for butyl, hexyl, and octyl oleates were achieved under specific conditions. ufv.br Similarly, the use of a Dean-Stark trap to remove water, a byproduct of the esterification reaction, can drive the reaction equilibrium towards the product side, significantly increasing the conversion rate of oleic acid to ethyl oleate from 54.96% to 98.78%. e3s-conferences.org
The following table summarizes the optimized conditions for the synthesis of various oleate esters:
| Ester Product | Reactants | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Oleyl Oleate | Oleic Acid, Oleyl Alcohol | Not specified | 2:24 | 53.9 | 3.5 hours | 96.00 | ikm.org.my |
| Butyl Oleate | Oleic Acid, Butanol | H₂SO₄ (1 wt%) | 1:6 | 80 | 6 hours | 92.3 | ufv.br |
| Hexyl Oleate | Oleic Acid, Hexanol | H₂SO₄ (2.5 wt%) | 1:3 | 80 | 2 hours | 92.8 | ufv.br |
| Octyl Oleate | Oleic Acid, Octanol | H₂SO₄ (2.5 wt%) | 1:3 | 80 | 2 hours | 94.8 | ufv.br |
| Ethyl Oleate | Oleic Acid, Ethanol | Not specified (3%) | 1:9 | 90 | 10 hours | 98.78 | e3s-conferences.org |
| Methyl Oleate | Oleic Acid, Methanol | CaFe₂O₄ (5 wt%) | 1:12 | 70 | 2 hours | >99 | researchgate.net |
| Methyl Oleate | Oleic Acid, Methanol | Desilicated Hβ | Not specified | Not specified | Not specified | 91 | researchgate.net |
| Esters | Oleic Acid, Ethanol | Niobic Acid (0.7g) | 1:10.83 | 249 | Not specified | >70 | researchgate.net |
Chemo-Enzymatic and Biocatalytic Synthesis Approaches
In recent years, chemo-enzymatic and biocatalytic methods have gained prominence as greener alternatives to traditional chemical synthesis. mdpi.com These methods utilize enzymes, such as lipases, to catalyze reactions with high specificity and under milder conditions. mdpi.comresearchgate.net
The enzymatic synthesis of sugar fatty acid esters, for example, is a growing field due to the biodegradability and low toxicity of the products. mdpi.com Lipases are commonly used for the esterification of sugars with fatty acids. mdpi.com For instance, the lipase (B570770) Novozym 435, from Candida antarctica, has been successfully used to catalyze the synthesis of fructose, sucrose, and lactose (B1674315) oleic esters. nih.gov The reactions are typically carried out in an organic solvent like ethanol at around 40-60°C. nih.gov
Chemo-enzymatic epoxidation of oleic acid and its esters is another area of active research. researchgate.nettandfonline.com This process combines chemical epoxidation with the selectivity of enzymes. researchgate.net Immobilized lipase from Candida antarctica (Novozym® 435) can be used with hydrogen peroxide to achieve high conversion of oleic acid to its epoxide. researchgate.nettandfonline.com The reaction temperature is a critical parameter, with optimal conversions often achieved around 50°C. tandfonline.com
Biocatalytic approaches also extend to the synthesis of other oleic acid derivatives. For example, oleamide (B13806) can be synthesized from oleic acid and urea (B33335) using a catalyst under atmospheric pressure. ijnc.ir
Derivatization Strategies for Analogues of this compound
Derivatization of the oleate structure allows for the creation of analogues with tailored properties.
Structural Modifications of the Oleate Hydrocarbon Chain
The hydrocarbon chain of oleic acid offers several sites for modification. The double bond is a key reactive center.
Epoxidation: As mentioned earlier, the double bond can be converted to an epoxide ring through chemo-enzymatic methods. researchgate.nettandfonline.com This introduces a reactive functional group that can be further modified.
Oxidative Cleavage: The double bond can be cleaved through ozonolysis or other oxidative methods to yield bifunctional molecules like diacids and hydroxyacids. mdpi.com These can then be used as monomers for the synthesis of polyesters and polyamides. mdpi.com
Hydrogenation: The double bond can be saturated through hydrogenation, a process used to modify the physical properties of fats and oils. mdpi.com
Grafting: Oleoyl (B10858665) chains can be grafted onto polymer backbones. For example, poly(glycerol adipate) has been modified by grafting it with oleoyl chloride to create a series of graft copolymers with varying degrees of grafting. researchgate.net
Derivatization for Analysis: For analytical purposes, such as high-performance liquid chromatography (HPLC), fatty acids are often derivatized to improve their detection. jafs.com.pl A common method involves reaction with 2,4'-dibromoacetophenone. jafs.com.pl However, derivatization-free gas chromatography (GC) methods are also being developed to simplify the analysis of oleic acid and its related fatty acids. chromatographyonline.comresearchgate.net
Functionalization at the 1-Carboxylatoethyl Moiety
The 1-carboxylatoethyl moiety of sodium oleoyl lactylate, which is essentially a lactate (B86563) group, presents a key site for chemical functionalization. The primary functional group available for reaction is the carboxylate group. While the sodium salt form is common, acidification can yield the free carboxylic acid, which opens up a range of classic carboxylic acid reactions. google.com
One of the primary methods for the synthesis of oleoyl lactylates involves the direct esterification of oleic acid with lactic acid. google.com This reaction can be catalyzed by an alkali catalyst at temperatures ranging from 100°C to 250°C. google.com An alternative approach involves reacting oleic acid with a dilactide, which is a cyclic dimer of lactic acid. This method can proceed rapidly and avoids the direct use of lactic acid as a reactant. google.com The reaction is typically carried out in the presence of a source of alkalinity, such as sodium hydroxide, to generate the sodium salt of the lactylate in situ. google.com The synthesis can also be achieved by reacting equimolar ratios of oleic acid and lactic acid, where the hydroxyl group of lactic acid is activated with a metal ion catalyst, such as potassium. pjsir.org
The general structure of an acyl lactylate is given by RCO—(O—CHCH₃—CO)n—OH, where for oleoyl monolactylate, RCO is the oleoyl group and n=1. google.com The final product of these syntheses is often a mixture containing the desired mono-lactylate, higher-order lactylates (di- and tri-lactylates), as well as unreacted starting materials like free fatty acids and their salts. google.com Purification processes, such as extraction with organic solvents, can be employed to separate the desired acyl lactylate from these byproducts. google.com
Table 1: Synthetic Approaches to Oleoyl Lactylates
| Method | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Direct Esterification | Oleic acid, Lactic acid | Alkali catalyst, 100-250°C | A common method for producing acyl lactylates. google.com |
| Dilactide Reaction | Oleic acid, Dilactide | Source of alkalinity (e.g., NaOH) | Rapid reaction, avoids direct use of lactic acid. google.com |
The carboxylate group can undergo esterification with various alcohols to form new esters, effectively capping the ionic group and altering the molecule's solubility and surfactant properties. Furthermore, the carboxylate can be converted to an amide by reaction with amines, leading to the formation of oleoyl lactylamides. This transformation introduces new functional possibilities, especially if the amine contains other reactive groups.
Another potential functionalization pathway, though less direct, involves reactions at the alpha-carbon of the carboxylatoethyl moiety. However, these reactions are generally less common and would require specific and potentially harsh reaction conditions. The ester linkage between the oleic acid and the lactate moiety is also a point of potential chemical transformation, primarily through hydrolysis, which would regenerate oleic acid and lactic acid.
Development of Co-polymeric or Grafted Forms Incorporating the Compound
The structure of this compound offers several handles for its incorporation into polymeric materials, either as a comonomer in a copolymerization reaction or as a grafted side chain on a polymer backbone. This can be a strategy to impart specific properties, such as hydrophobicity, flexibility, or surface activity, to the resulting polymer.
Grafting onto Polymers:
Graft copolymerization is a technique used to modify the properties of a polymer by attaching different polymer chains (grafts) to the main polymer backbone. researchgate.netnih.gov Oleic acid and its derivatives are attractive for grafting onto various polymer backbones due to the reactivity of the double bond in the oleoyl chain. This double bond can participate in free-radical polymerization reactions. researchgate.net For instance, oleic acid has been successfully grafted onto linear low-density polyethylene (B3416737) (LLDPE) in the molten state using a free radical initiator like benzoyl peroxide. researchgate.net The presence of the carboxyl group from the oleic acid on the polyethylene backbone can then act as a compatibilizer in polymer blends. researchgate.net
Similarly, the oleoyl moiety in this compound could be used to graft the entire molecule onto a polymer backbone. This would introduce both the long hydrophobic oleoyl chain and the polar carboxylatoethyl group as a side chain. Such a modification could significantly alter the surface properties of the host polymer, potentially improving its emulsifying capabilities or its interaction with polar substances.
Incorporation into Copolymers:
This compound, or a derivative, can also be used as a monomer or comonomer in polymerization reactions. For example, the carboxylate group could be modified to an acrylate (B77674) or methacrylate (B99206) group, making it a radically polymerizable monomer. Fatty acid-based monomers have been widely used in free radical polymerization to create bio-based copolymers with innovative structures. acs.org
Another approach involves the ring-opening polymerization of lactones, such as L-lactide, in the presence of a comonomer. rsc.org While not directly involving pre-formed oleoyl lactylate, one could envision a system where a hydroxy-functionalized oleate acts as an initiator for the ring-opening polymerization of lactide, forming a block copolymer.
Furthermore, copolymers have been synthesized using a polyglycerol backbone with acrylic acid, lactic acid, and oleic acid. researchgate.netscispace.com In these systems, the various components are copolymerized to create materials with potential applications as viscosifiers and surfactants. researchgate.netscispace.com This demonstrates the feasibility of incorporating oleic acid and lactic acid moieties into a single polymeric structure.
Table 2: Potential Polymerization Strategies Involving this compound
| Strategy | Description | Potential Monomer/Grafting Site | Resulting Polymer Architecture |
|---|---|---|---|
| Grafting via Oleoyl Double Bond | Free-radical grafting of the molecule onto a pre-existing polymer backbone. | C=C double bond in the oleoyl chain | Polymer backbone with pendant this compound side chains. |
| Copolymerization of a Functionalized Derivative | Conversion of the carboxylate to a polymerizable group (e.g., acrylate) followed by copolymerization. | Modified carboxylatoethyl moiety | Copolymer with integrated oleoyl lactylate units in the main chain. |
Advanced Analytical Characterization of Sodium 1 Carboxylatoethyl Oleate
Chromatographic Methods for Purity and Component Analysis
Chromatographic techniques are essential for separating Sodium 1-carboxylatoethyl oleate (B1233923) from potential impurities and for analyzing its components if it exists as a mixture.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like Sodium 1-carboxylatoethyl oleate. nih.gov Different LC modes, such as reversed-phase HPLC, can be used to separate the main component from starting materials like oleic acid and lactic acid, as well as from by-products. nih.govresearchgate.netnih.gov The use of a suitable detector, such as a mass spectrometer (LC-MS), provides both separation and identification capabilities. nih.govnih.gov
Gas Chromatography (GC): Gas chromatography is typically used for volatile compounds. While this compound itself is not directly amenable to GC analysis due to its low volatility, GC can be used to analyze its constituent parts after derivatization. chromatographyonline.comresearchgate.netfao.org For example, after hydrolysis and esterification, the resulting fatty acid methyl esters can be analyzed by GC to confirm the fatty acid profile. nih.govresearchgate.net
Table 3: Chromatographic Methods for Analysis
| Technique | Application |
| HPLC | Purity assessment, separation from starting materials and by-products. |
| LC-MS | Identification of components and impurities. |
| GC (after derivatization) | Analysis of fatty acid composition. |
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism
X-ray Diffraction (XRD) is the principal technique for investigating the crystalline structure and potential polymorphism of this compound in its solid state. nih.govresearchgate.netnih.gov The diffraction pattern provides information about the arrangement of molecules in the crystal lattice. researchgate.netresearchgate.net
Surfactants like this compound can exhibit complex solid-state behavior, including the formation of different crystalline forms (polymorphs) or liquid crystalline phases. researchgate.netresearchgate.net XRD analysis can reveal the long and short spacing of the molecular packing, which is characteristic of the lamellar structures often formed by surfactants. nih.govscilit.com Studying the XRD patterns at different temperatures can also help to identify phase transitions. nih.gov
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for thermal transitions and decomposition behavior)
Thermal analysis techniques are crucial for understanding the behavior of a compound under changing temperature conditions.
Differential Scanning Calorimetry (DSC) would be used to determine the thermal transitions of this compound. This would involve measuring the heat flow into or out of a sample as it is heated or cooled. Key data points would include the melting temperature (T_m), crystallization temperature (T_c), and the enthalpy (ΔH) associated with these transitions. For a related compound like Sodium Stearoyl Lactylate (SSL), DSC analysis reveals a melting transition around 54.6 °C and a recrystallization temperature of 40.5 °C. nih.gov Such data is vital for understanding the physical stability of the compound during processing and storage.
Thermogravimetric Analysis (TGA) would provide information on the thermal stability and decomposition profile of this compound. This technique measures the change in mass of a sample as a function of temperature. The resulting data would indicate the temperature at which the compound begins to degrade and the profile of its decomposition, which is critical for assessing its thermal limits in various applications.
Rheological Characterization of Aqueous Solutions and Dispersions of this compound
Rheological studies are essential for understanding the flow and deformation properties of this compound in aqueous systems, which is fundamental to its function as an emulsifier and stabilizer.
The rheological behavior of its solutions and dispersions would be characterized by measuring properties such as viscosity, elasticity, and viscoelastic moduli (G' and G'') as a function of concentration, temperature, and shear rate. For similar emulsifiers like SSL, studies have shown that they can form crystalline networks in oleogels, which impacts firmness and oil binding capability. researchgate.netnih.gov The rheology of aqueous dispersions of related compounds is known to be significantly influenced by concentration and the presence of salts, which can induce the formation of viscoelastic wormlike micelles. unison.mx This type of information is key to predicting and controlling the texture and stability of emulsions and other formulated products.
Microscopic Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy for aggregates or composites)
Microscopic techniques would be employed to visualize the structure and morphology of this compound in its solid state or as aggregates in dispersions.
Scanning Electron Microscopy (SEM) would reveal the surface topography and morphology of the compound's particles, aggregates, or its structure within a composite material. For related lactylates, techniques like polarizing light microscopy (PLM) have been used to investigate the crystalline network in oleogels, showing how a denser network provides stronger mechanical strength. researchgate.netnih.gov Understanding the microstructure is essential for correlating it with the macroscopic properties, such as texture and stability, that are critical for its applications.
Investigation of Surface and Interfacial Properties of Sodium 1 Carboxylatoethyl Oleate
Critical Micelle Concentration (CMC) Determination and Influencing Factors
To determine the Critical Micelle Concentration (CMC) of Sodium 1-carboxylatoethyl oleate (B1233923), experimental methods such as surface tensiometry, conductivity measurements, or dye solubilization would be necessary. The CMC is the concentration at which surfactant molecules self-assemble into micelles. For a related compound, sodium oleate, the CMC is approximately 1 x 10⁻³ mol/L, though this can be influenced by purity and pH. researchgate.net
Effects of Temperature and Electrolyte Concentration on Micellization
The micellization of ionic surfactants is significantly influenced by temperature and the presence of electrolytes.
Temperature: Typically, as temperature increases, the CMC of an ionic surfactant initially decreases to a minimum point before gradually increasing. researchgate.netjsirjournal.com This behavior is attributed to two competing effects: the reduction in hydration of the hydrophilic group which favors micelle formation, and the disruption of the structured water molecules around the hydrophobic tail which opposes it. jsirjournal.com
Electrolyte Concentration: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an anionic surfactant generally leads to a decrease in the CMC. researchgate.netput.ac.ir The added cations reduce the electrostatic repulsion between the negatively charged head groups of the surfactant molecules in a micelle, thus promoting aggregation at a lower concentration. researchgate.net This effect increases with higher electrolyte concentrations. put.ac.ir
Thermodynamics of Micelle Formation
The thermodynamic parameters of micellization—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—provide insight into the spontaneity and driving forces of the process. These values would need to be determined experimentally for Sodium 1-carboxylatoethyl oleate.
Generally, the micellization process is spontaneous, characterized by a negative ΔG°m. nih.gov The ΔH°m can be endothermic or exothermic depending on the surfactant and temperature. The entropy change (ΔS°m) is typically positive and is a major contributor to the negative ΔG°m. ajchem-a.com This positive entropy is primarily due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into micelles, a phenomenon known as the hydrophobic effect. jsirjournal.comajchem-a.com
Interfacial Tension Reduction Mechanisms (Liquid-Gas, Liquid-Liquid, Liquid-Solid Interfaces)
Surfactants like this compound are effective at reducing interfacial tension (IFT) due to their amphiphilic nature. The molecule would adsorb at interfaces with its hydrophobic oleate tail orienting away from the aqueous phase and the hydrophilic carboxylatoethyl head group remaining in the water.
Liquid-Gas Interface (Surface Tension): At the air-water interface, the surfactant molecules align, disrupting the cohesive energy of the water molecules and thereby reducing the surface tension.
Liquid-Liquid Interface: At an oil-water interface, the surfactant molecules position themselves between the two phases, reducing the IFT and facilitating the mixing of the two immiscible liquids. The extent of IFT reduction can be influenced by factors like salinity and pH. researchgate.net
Liquid-Solid Interface: The adsorption of the surfactant onto a solid surface can alter its properties, a principle utilized in applications like enhanced oil recovery. nih.gov
Emulsification Efficacy and Emulsion Stability Evaluation
The ability of this compound to form and stabilize emulsions would depend on its capacity to reduce the interfacial tension between the oil and water phases and create a stable interfacial film around the dispersed droplets.
The stability of an emulsion is influenced by the properties of this interfacial film. A stable emulsion is generally characterized by resistance to creaming, flocculation, and coalescence. nih.gov The presence of electrolytes can impact emulsion stability; for instance, certain electrolytes can cause emulsions to break. nih.gov The efficacy of a related compound, sodium oleate, has been noted in forming stable emulsions.
Foaming Properties and Foam Stability Assessments
The foaming properties of a surfactant are related to its ability to reduce the surface tension of the liquid and form a resilient film at the air-liquid interface. The stability of the foam is dependent on the strength and elasticity of this film, which prevents the rupture of the foam bubbles. The interaction with other components, such as polymers or other surfactants, can enhance foam stability. researchgate.net
Self-Assembly Behavior and Nanostructure Formation (e.g., vesicles, micelles)
The self-assembly of N-acyl amino acid surfactants in aqueous solutions is a spontaneous process driven by the need to minimize the unfavorable interactions between their hydrophobic tails and water molecules. iitkgp.ac.in This typically results in the formation of various aggregates, most notably micelles and vesicles.
Micelles are spherical structures where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. The concentration at which these structures begin to form is known as the critical micelle concentration (CMC). acs.org For N-acyl amino acid surfactants, the CMC is influenced by factors such as the length of the acyl chain; longer chains generally lead to lower CMC values. acs.org
Vesicles , on the other hand, are bilayered, hollow structures that enclose an aqueous core. The formation of vesicles versus micelles is highly dependent on the molecular geometry of the surfactant and the experimental conditions, such as pH. iitkgp.ac.innih.gov For instance, studies on sodium N-lauroyl glycinate (B8599266) have shown the formation of unilamellar vesicles, whereas the closely related sodium N-lauroyl sarcosinate tends to form spherical micelles. iitkgp.ac.innih.gov This difference is attributed to the steric hindrance and hydrogen bonding capabilities of their respective headgroups. nih.gov Given that this compound possesses a carboxylated headgroup, it is plausible that it can form vesicles, particularly under specific pH conditions that influence the charge and hydrogen bonding of the headgroup. nih.gov The transition between micelles and vesicles can also be induced by the addition of other substances or changes in concentration. pku.edu.cnnih.govmdpi.com
The table below summarizes typical properties of N-acyl amino acid surfactants, which can be considered indicative of the expected properties of this compound.
| Property | Typical Value/Behavior for N-Acyl Amino Acid Surfactants | Reference |
| Critical Micelle Concentration (CMC) | Decreases with increasing acyl chain length. | acs.org |
| Nanostructure | Can form micelles or vesicles depending on headgroup structure and pH. | iitkgp.ac.innih.gov |
| pH Dependence | Surface and aggregation properties are pH-sensitive. | cosmeticsbusiness.com |
This table presents generalized data for the class of N-acyl amino acid surfactants, as specific data for this compound is not available.
Interactions with Macromolecular Systems (e.g., protein-surfactant interactions, polymer-surfactant complexes)
The interaction of surfactants with macromolecules like proteins and polymers is a complex phenomenon of significant scientific and industrial importance. nih.govnih.gov
Protein-Surfactant Interactions:
The interaction between surfactants and proteins can lead to a range of outcomes, from simple binding to complete denaturation of the protein structure. nih.gov Anionic surfactants, such as N-acyl amino acid surfactants, can interact with positively charged sites on a protein surface. These interactions are influenced by the surfactant concentration, the nature of the protein, and the solution conditions. At concentrations below the CMC, surfactant monomers may bind to the protein. As the concentration approaches and exceeds the CMC, cooperative binding can occur, often leading to the unfolding of the protein as the hydrophobic tails of the surfactant interact with the protein's hydrophobic core. nih.gov For example, studies on the interaction of sodium oleate with bovine serum albumin (BSA) have shown the formation of a complex, leading to changes in the protein's conformation. acs.org Given its structure, this compound would be expected to exhibit similar interactions with proteins, with the extent of interaction being pH-dependent due to the carboxylated headgroup.
Polymer-Surfactant Complexes:
N-acyl amino acid surfactants can also interact with polymers in solution to form polymer-surfactant complexes. These interactions are driven by a combination of electrostatic and hydrophobic forces. For instance, an anionic surfactant like this compound can interact with neutral or cationic polymers. The formation of these complexes can significantly alter the properties of both the polymer and the surfactant, affecting viscosity, stability, and aggregation behavior.
A notable example is the formation of composite vesicles through the interaction of sodium oleate with chitosan, a polysaccharide. cosmeticsbusiness.com This demonstrates that N-acyl amino acid surfactants can form stable complexes with natural polymers, leading to hybrid structures with enhanced properties. It is conceivable that this compound could form similar complexes with various polymers, offering potential for the development of novel drug delivery systems or advanced materials. The interaction with polymers can also enhance the stability of surfactant aggregates like vesicles, making them more robust for various applications. nih.gov
The table below outlines the expected interactions of this compound with macromolecular systems based on the behavior of similar surfactants.
| Interacting Macromolecule | Expected Interaction/Outcome | Reference |
| Proteins (e.g., BSA) | Binding to protein surface, potential for conformational changes and denaturation. | acs.orgnih.gov |
| Polymers (e.g., Chitosan) | Formation of polymer-surfactant complexes, leading to composite vesicles with enhanced stability. | cosmeticsbusiness.com |
This table presents generalized interaction behaviors for N-acyl amino acid surfactants, as specific data for this compound is not available.
Academic and Industrial Applications of Sodium 1 Carboxylatoethyl Oleate
Advanced Materials Science and Nanotechnology
Utilization in Colloidal Dispersions and Stabilized Systems
No specific research was found detailing the use of Sodium 1-carboxylatoethyl oleate (B1233923) in the stabilization of colloidal dispersions.
Application in Polymerization Processes and Polymer Modification (e.g., as an emulsifier or in synthetic rubbers)
There is no available literature that specifically investigates the role of Sodium 1-carboxylatoethyl oleate as an emulsifier in polymerization processes or for polymer modification.
Role in the Synthesis and Stabilization of Functional Nanomaterials (e.g., nanoparticles as a reductant or capping agent)
Specific studies on the application of this compound in the synthesis and stabilization of functional nanomaterials are not present in the available search results.
Process Engineering and Separation Science
Mineral Flotation Enhancement Mechanisms
Enhanced Oil Recovery (EOR) Formulations and Performance Evaluation (e.g., in polymer flooding)
There is a lack of specific data and performance evaluations for formulations containing this compound for the purpose of Enhanced Oil Recovery.
Role in Metal Processing and Surface Treatment (e.g., cleaning agents, lubricants, preservatives)
No specific research findings or industrial data were found detailing the role of this compound as a cleaning agent, lubricant, or preservative in metal processing and surface treatment.
Formulations for Specialized Chemical Products (e.g., cooling lubricants, textile water-repellents, inks, coatings)
There is no available information on the use of this compound in the formulation of cooling lubricants, textile water-repellents, inks, or coatings. While the related compound, sodium oleate, has applications in some of these areas, these properties cannot be directly attributed to this compound without specific scientific evidence.
Research Tools and Reagents in Chemical Synthesis and Analysis
No literature was found to support the application of this compound in derivatization chemistry for analytical detection.
There is no documented use of this compound as a chemical precursor for the synthesis of complex molecular architectures.
Computational Chemistry and Theoretical Investigations of Sodium 1 Carboxylatoethyl Oleate
Quantum Mechanical Studies (e.g., Density Functional Theory for electronic structure, molecular orbitals, and reactivity)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, bonding, and reactivity of sodium 1-carboxylatoethyl oleate (B1233923). These studies provide fundamental insights into the molecule's behavior, especially its interactions with surfaces and other molecules.
Recent research has utilized DFT to understand the binding of carboxylate ligands, such as oleate, to the surfaces of nanocrystals. researchgate.net For instance, simulations of oleate-passivated semiconductor quantum dots help to interpret experimental data from vibrational spectroscopy (e.g., FT-IR). researchgate.netnih.gov By calculating the vibrational frequencies of different potential binding geometries, researchers can distinguish between modes like chelating (where the carboxylate group binds to a single metal ion) and bridging (where it links two separate metal ions). nih.govacs.org
One study combined DFT with machine learning to simulate the IR spectrum of a PbS nanocrystal passivated with ligands similar to oleate. researchgate.net This approach demonstrated that the observed spectral features arise from a wide array of "tilted-bridge" geometries, challenging simpler interpretations of coexisting "bridging" and "chelating" modes. researchgate.net Such quantum mechanical calculations are crucial for accurately characterizing the inorganic/organic interface in systems where sodium oleate is used as a surface-modifying agent. nih.gov
Table 1: Binding Geometries of Oleate on Nanocrystal Surfaces Investigated by Quantum Mechanics
| Binding Geometry | Description | Investigated via |
| Chelating | The carboxylate group of the oleate molecule binds to a single metal ion on the surface. | DFT, FT-IR nih.govacs.org |
| Bridging | The carboxylate group of the oleate molecule links two separate metal ions on the surface. | DFT, FT-IR nih.govacs.org |
| Tilted-Bridge | A variation of the bridging geometry where the oleate molecule is angled relative to the surface. | DFT with Machine Learning researchgate.net |
Molecular Dynamics (MD) Simulations of Solution Behavior and Interfacial Adsorption
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of large systems of molecules over time. For sodium 1-carboxylatoethyl oleate, MD simulations reveal how individual molecules self-assemble in solution and adsorb at interfaces, such as air-water or oil-water.
Simulations of the ternary sodium laurate/sodium oleate/water system have successfully modeled the formation of various phases, including micellar, hexagonal, and lamellar structures, which are critical to the function of soaps and detergents. nih.govresearchgate.net These simulations, using force fields like GROMOS 53A6, can accurately predict phase behavior across different concentrations, demonstrating the predictive power of in silico modeling for surfactant systems. nih.govresearchgate.net
Other MD studies have focused on oleic acid/oleate bilayers, which serve as models for cell membranes or vesicles for drug delivery. monash.edunih.gov These simulations show that as the proportion of charged oleate increases, the area per lipid expands due to electrostatic repulsion between the headgroups. monash.edunih.gov The simulations also provide a detailed picture of the interface, revealing that the carboxyl groups of oleate are pulled further into the aqueous phase compared to the neutral oleic acid, leading to a significant difference in hydration at the molecular level. monash.edunih.gov
Table 2: Key Findings from MD Simulations of Oleate Systems
| System | Key Finding | Significance | Reference |
| Sodium Laurate/Sodium Oleate/Water | Prediction of micellar, hexagonal, and lamellar phases. | Aids in understanding and designing surfactant formulations for specific applications. | nih.govresearchgate.net |
| Oleic Acid/Oleate Bilayers | Increased area per lipid with higher oleate concentration due to charge repulsion. | Explains the physical stability and properties of fatty acid-based membranes. | monash.edunih.gov |
| Oleic Acid/Oleate Bilayers | Extensive hydrogen bonding between lipid headgroups and water, but minimal direct bonding between oleic acid and oleate. | Highlights the critical role of water in stabilizing the structure of the bilayer. | monash.edu |
| Oleic Acid/Oleate Bilayers | Faster lateral diffusion compared to standard phospholipid bilayers (e.g., DOPC). | Indicates higher fluidity, which can be relevant for dynamic membrane processes. | monash.edu |
Monte Carlo Simulations for Phase Behavior and Self-Assembly Prediction
Monte Carlo (MC) simulations offer an alternative computational approach to studying the phase behavior and self-assembly of surfactants. While MD simulations track the deterministic evolution of a system over time, MC methods use probabilistic algorithms to explore the vast number of possible molecular configurations of a system in thermodynamic equilibrium.
For surfactant systems like sodium oleate, MC simulations can be particularly useful for predicting complex phase diagrams and understanding the formation of various aggregate structures such as micelles, vesicles, and liquid crystalline phases. By sampling different states and weighting them according to their energy, MC methods can efficiently locate the most stable phases under given conditions of temperature, pressure, and concentration.
Although specific studies focusing solely on Monte Carlo simulations for this compound are less common in the literature compared to MD simulations, the principles of this methodology are well-established for surfactant systems. These simulations can model the intricate balance of forces—hydrophobic, electrostatic, and van der Waals—that govern the self-assembly process, providing valuable insights that are complementary to those obtained from molecular dynamics.
In Silico Design of Novel Analogues with Optimized Properties
Computational modeling is increasingly used for the in silico design of novel surfactant analogues with tailored properties. By modifying the molecular structure of a parent compound like sodium oleate in a virtual environment, researchers can predict how these changes will affect performance before undertaking costly and time-consuming laboratory synthesis.
One area of active research is the modification of oleic acid-based surfactants to enhance their performance in applications like enhanced oil recovery or as formulation aids. esdm.go.id For example, MD simulations have been used to screen novel surfactants created by attaching polyethylene (B3416737) glycol (PEG) chains of varying lengths to the carboxyl headgroup of oleic acid. researchgate.net These simulations can predict key performance indicators such as the ability to lower interfacial tension between oil and water and the effectiveness of emulsification. researchgate.netesdm.go.id
Such studies allow for the rational design of analogues with optimized properties. For instance, simulations can identify the optimal PEG chain length to achieve the lowest interfacial tension, guiding synthetic efforts toward the most promising candidates. esdm.go.id Other design strategies involve introducing additional polar groups to the oleate backbone to improve water solubility and modify micelle formation, potentially creating surfactants with properties superior to those of traditional compounds.
Mechanistic Insights into Chemical Reactions Involving the Compound
Theoretical investigations provide a window into the mechanisms of chemical reactions involving this compound. These studies can elucidate reaction pathways, identify transition states, and explain the factors that control reaction outcomes.
A fundamental reaction is the saponification of oleic acid with a base like sodium hydroxide (B78521) to produce sodium oleate. researchgate.netfigshare.com Computational models can simulate this reaction, showing the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carboxylic acid, followed by proton transfer to form water and the sodium oleate salt. Theoretical studies also confirm that this reaction is reversible. esdm.go.id
Another important area is the interaction of sodium oleate with mineral or metal surfaces, which is critical in applications like froth flotation and nanoparticle stabilization. researchgate.netfao.org Quantum chemical simulations have been used to study the adsorption of oleate onto magnetite nanoparticles. researchgate.nete3s-conferences.org These models show how the carboxylate headgroup interacts with metal cations on the nanoparticle surface, providing a stable coating that allows the nanoparticles to be dispersed in water. researchgate.nete3s-conferences.org These simulations can also clarify the nature of the bonding, as discussed in the context of DFT studies. nih.govacs.org
Development of Predictive Models (e.g., Quantitative Structure-Activity Relationships for surface activity)
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or physical properties. For surfactants like sodium oleate, QSAR can be used to develop models that predict surface activity, such as critical micelle concentration (CMC) or surface tension reduction, based on molecular descriptors.
While specific, publicly available QSAR models for this compound are not widespread, the principles can be applied using data from computational and experimental studies. For example, research has shown how modifying the hydrophobic tail of oleate-based surfactants affects their properties. An oleic acid-based surfactant with its characteristic double bond was found to be more effective at reducing surface tension and was more biodegradable than its saturated counterpart derived from stearic acid. rsc.org
These relationships form the basis of a QSAR model. Molecular descriptors—such as molecular weight, logP (a measure of hydrophobicity), molecular volume, and the presence of specific functional groups—can be calculated for a series of oleate analogues. These descriptors would then be statistically correlated with experimentally measured surface activity data. The resulting model could then be used to predict the properties of new, unsynthesized analogues, accelerating the discovery of surfactants with desired performance characteristics.
Environmental Considerations and Biodegradation of Sodium 1 Carboxylatoethyl Oleate
Environmental Fate and Transport Studies
Partitioning: The partitioning behavior of a chemical, often described by its octanol-water partition coefficient (Log Kow), indicates its tendency to associate with organic matter in soil and sediment versus remaining in water. For fatty acid esters, which are lipophilic, Log Kow values can be high. scbt.com However, the presence of the carboxylate group in Sodium 1-carboxylatoethyl oleate (B1233923) increases its hydrophilicity, likely resulting in a more balanced partitioning behavior compared to simple oleate esters.
Mobility: The mobility of a chemical in soil and water is influenced by its partitioning characteristics. Chemicals with high Log Kow values tend to adsorb to soil and have low mobility, while more water-soluble compounds are more mobile. Given the surfactant-like nature of Sodium 1-carboxylatoethyl oleate, it is expected to exhibit some mobility in aqueous environments. However, its oleic acid backbone could also lead to significant adsorption to organic matter in soil and sediments.
Persistence: The persistence of a substance in the environment is determined by its resistance to degradation processes. Oleate esters are generally not considered to be persistent, as the ester linkage is susceptible to hydrolysis, and the fatty acid chain is readily biodegradable. scbt.com It is anticipated that this compound would follow a similar pattern and not persist in the environment.
Table 1: Estimated Environmental Fate Parameters for Oleate-Based Surfactants
| Parameter | Expected Behavior for this compound | Rationale based on Analogous Compounds |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Moderate to High | The long alkyl chain from oleic acid suggests strong adsorption to organic matter, while the carboxylate group enhances water solubility, leading to a balanced partitioning. |
| Mobility in Soil | Low to Moderate | Strong adsorption to soil particles would limit mobility, but its surfactant properties could enhance dispersal in some soil types. |
| Persistence | Low | Fatty acid esters are known to be readily biodegradable and susceptible to hydrolysis. scbt.com |
| Volatilization from Water/Soil | Low | As a salt, the compound has a very low vapor pressure and is not expected to volatilize significantly. |
Biodegradation Kinetics and Pathways in Aqueous and Soil Environments
Specific studies on the biodegradation kinetics and pathways of this compound are not documented. However, extensive research on the biodegradation of fatty acids, esters, and dicarboxylic acids provides a strong basis for predicting its environmental breakdown.
Biodegradation in Aqueous Environments: In aqueous systems, the initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond. This would yield oleic acid and a dicarboxylic acid. Both of these breakdown products are readily biodegradable by a wide range of microorganisms present in water and wastewater treatment systems. researchgate.netnih.gov Oleic acid, a common fatty acid, is metabolized through the β-oxidation pathway. Dicarboxylic acids are also known to be metabolized by microorganisms. nih.gov
Biodegradation in Soil Environments: Similar to aqueous environments, the biodegradation of this compound in soil is expected to be efficient. Soil microorganisms are well-equipped to degrade natural organic matter like fatty acids. researchgate.net The rate of degradation would be influenced by factors such as soil type, temperature, pH, and the presence of a diverse microbial community.
Table 2: Expected Biodegradation Characteristics
| Environment | Expected Biodegradation Rate | Primary Degradation Pathway | Key Microbial Genera (Likely Involved) |
| Aerobic Aqueous | Rapid | Hydrolysis followed by β-oxidation | Pseudomonas, Bacillus, Alcaligenes |
| Anaerobic Aqueous | Moderate to Rapid | Hydrolysis followed by anaerobic oxidation | Methanogens, Sulfate-reducing bacteria |
| Aerobic Soil | Rapid | Hydrolysis followed by β-oxidation | Pseudomonas, Rhodococcus, various fungi |
Development of Environmentally Benign Synthesis Routes for the Compound
The synthesis of this compound can be approached through several routes, with a growing emphasis on environmentally benign or "green" chemistry principles. Traditional chemical synthesis might involve harsh reaction conditions and the use of hazardous catalysts.
Modern, more environmentally friendly approaches focus on enzymatic synthesis. Lipases are enzymes that can catalyze the esterification of oleic acid or its derivatives with a suitable dicarboxylic acid precursor under mild conditions. mdpi.com This method avoids the use of aggressive chemical reagents and high temperatures, reducing energy consumption and waste generation.
For instance, a potential green synthesis route could involve the lipase-catalyzed esterification of oleic acid with a bio-based dicarboxylic acid, followed by neutralization with a sodium base to form the final salt. The use of renewable feedstocks, such as oleic acid derived from vegetable oils, further enhances the environmental profile of the synthesis process.
Table 3: Comparison of Synthesis Routes
| Synthesis Method | Catalyst | Solvents | Conditions | Environmental Considerations |
| Conventional Chemical Synthesis | Strong acids (e.g., sulfuric acid) | Organic solvents (e.g., toluene) | High temperature, high pressure | Use of hazardous catalysts, potential for solvent emissions, high energy consumption. |
| Enzymatic Synthesis | Lipase (B570770) | Solvent-free or green solvents (e.g., 2-methyltetrahydrofuran) | Mild temperature and pressure | Biodegradable catalyst, reduced energy use, minimal waste, use of renewable resources. mdpi.com |
Life Cycle Assessment of the Compound's Environmental Footprint
A formal life cycle assessment (LCA) for this compound has not been published. However, LCAs of similar oleochemical surfactants provide valuable insights into its potential environmental footprint. scribd.com The life cycle of a chemical encompasses the extraction of raw materials, manufacturing, transportation, use, and end-of-life disposal. erasm.org
For an oleochemical-based surfactant like this compound, the key stages contributing to its environmental impact would be:
Raw Material Acquisition: The cultivation of oil crops for oleic acid production can have environmental impacts related to land use, water consumption, and fertilizer application. However, using waste or by-product streams from agriculture can mitigate these impacts.
Manufacturing: The energy consumption and efficiency of the synthesis process are significant factors. Enzymatic routes generally have a lower energy demand compared to traditional chemical synthesis. researchgate.net
Use Phase: As a surfactant, its use in cleaning or industrial processes would involve its release into wastewater. Its ready biodegradability is a major advantage in this phase.
End of Life: Due to its expected biodegradability, the compound is not anticipated to persist or bioaccumulate, leading to a favorable end-of-life profile.
Table 4: Potential Environmental Hotspots in the Life Cycle of this compound
| Life Cycle Stage | Potential Environmental Impact | Mitigation Strategies |
| Raw Material Sourcing | Land use change, water use, agricultural runoff | Sourcing from sustainably managed plantations, use of waste cooking oils or non-food oil crops. |
| Chemical Synthesis | Energy consumption, solvent emissions, catalyst waste | Adoption of enzymatic synthesis, use of green solvents, catalyst recycling. mdpi.com |
| Product Formulation & Transport | Energy for mixing and transport | Optimization of logistics, use of concentrated product forms to reduce transport volume. |
| Use & Disposal | Eutrophication potential from degradation products | Efficient wastewater treatment to remove nutrients. |
Q & A
Basic: How can researchers determine the adsorption capacity of Sodium 1-carboxylatoethyl oleate on mineral surfaces in flotation systems?
Methodological Answer:
Adsorption capacity is typically quantified using UV-Vis spectrometry to measure residual surfactant concentration in supernatants after equilibration with mineral substrates (e.g., quartz, hematite). For example, in sodium oleate studies, adsorption amounts were calculated by comparing pre- and post-adsorption concentrations via calibration curves . Advanced setups may include zeta potential analysis to correlate adsorption with surface charge changes, particularly when competitive reagents like carboxymethyl cellulose (CMC) are present .
Basic: What spectroscopic methods are suitable for characterizing the interaction between this compound and target minerals?
Methodological Answer:
Fourier-transform infrared spectroscopy (FTIR) is widely used to identify chemical bonding between the surfactant and mineral surfaces. Key absorption bands (e.g., carbonyl stretching at ~1560 cm⁻¹ for sodium oleate) indicate chemisorption or physisorption. For example, shifts in FTIR peaks (e.g., 1562 cm⁻¹ to 1555 cm⁻¹) can differentiate between sodium oleate and metal-oleate complexes (e.g., calcium oleate) . Quantitative FTIR analysis, as described by Liu et al. (2017), enables adsorption amount calculations despite spectral interference from carbonate minerals .
Advanced: How does ultrasonic treatment influence the adsorption behavior of this compound in mineral processing?
Methodological Answer:
Ultrasonic cavitation disrupts particle agglomeration, increasing surface area and adsorption sites. For instance, in siderite systems, ultrasonic treatment reduced particle size from ~50 µm to <10 µm, enhancing sodium oleate adsorption by 20–30% due to higher surface energy . Researchers should monitor ultrasonic power (e.g., 200 W) and duration (e.g., 10–60 s) to optimize adsorption without degrading the surfactant .
Advanced: How can conflicting FTIR spectral data for this compound adsorption be resolved?
Methodological Answer:
Contradictions in peak assignments (e.g., 1562 cm⁻¹ vs. 1555 cm⁻¹ for sodium vs. calcium oleate) require complementary techniques. X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) can validate surface composition and morphology. For example, Peck et al. (1963) combined FTIR with washing experiments to distinguish physically adsorbed sodium oleate from chemically bonded species . Statistical deconvolution of overlapping peaks using software like OMNIC™ may also clarify contributions from coexisting adsorption mechanisms .
Advanced: What mechanisms govern competitive adsorption between this compound and modifiers like CMC in mineral separation?
Methodological Answer:
CMC acts as a "bridge" by binding to Mg²⁺ on dolomite, blocking sodium oleate adsorption. In apatite-dolomite systems, adding 5 mg/L CMC reduced dolomite recovery from 90% to 4.7% while maintaining apatite recovery at 95.5% . Researchers should perform zeta potential measurements to confirm surface charge shifts (e.g., dolomite’s potential shifts negatively by 15 mV with CMC, inhibiting oleate attachment) .
Basic: How does pH affect the flotation efficiency of this compound in iron ore processing?
Methodological Answer:
Sodium oleate exhibits pH-dependent adsorption due to changes in surface charge and speciation. For hematite, optimal flotation occurs at pH 7–9, where oleate forms neutral micelles or chemisorbs via Fe³⁺ sites . Electrochemical measurements (e.g., Eh monitoring) are critical, as adsorption involves redox reactions at the mineral surface .
Advanced: What structural and rheological properties of this compound dispersions impact their application in mineral flotation?
Methodological Answer:
Sodium oleate forms rod-like micelles (packing parameter ~0.4) in aqueous solutions, influencing viscosity and adsorption kinetics . Rheological studies using rotational viscometers reveal shear-thinning behavior at concentrations >1 mM, which affects pulp fluidity during flotation. Inorganic salts (e.g., NaCl) compress the electrical double layer, altering micellar structure and adsorption efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
